2-Nitroethane-1-sulfonyl chloride

概要

説明

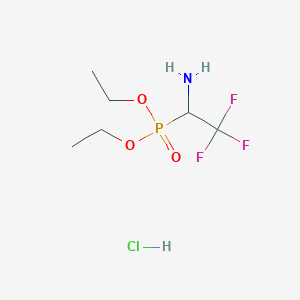

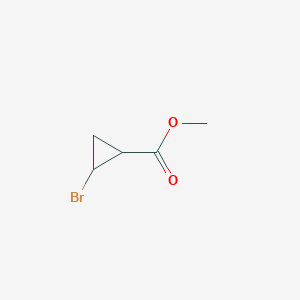

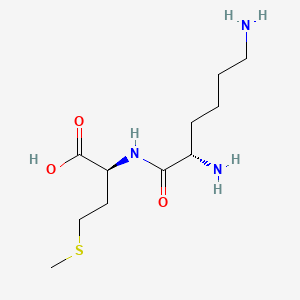

2-Nitroethane-1-sulfonyl chloride is a chemical compound with the molecular formula ClCH2CH2SO2Cl . It is a type of sulfonyl chloride, which are key building blocks in organic chemistry, especially for the preparation of sulfonamide motifs .

Synthesis Analysis

Sulfonyl chlorides can be synthesized via a process known as chlorosulfonation . A clean and economic synthesis of alkanesulfonyl chlorides can be achieved via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . This procedure uses readily accessible reagents, offers safe operations, and easy purification without chromatography .Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2-nitroethane-1-sulfonyl chloride molecule contains a total of 12 bonds .Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, by displacement reactions with nitrite ions, and by oxidation of primary amines . Nitro compounds can also serve as electrophilic synthons after Bronsted acid-assisted tautomerization into aci-forms .Physical And Chemical Properties Analysis

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This results in lower volatility of nitro compounds than ketones of about the same molecular weight .科学的研究の応用

Building Blocks for Pharmaceutical Synthesis

Nitroalkanes and their derivatives, such as 2-Nitroethane-1-sulfonyl chloride, have been used as solvents and building blocks for pharmaceutical synthesis . They provide reactivity to efficiently create complex molecules, reduce reaction steps, and optimize synthesis costs .

API Salt Formation

Nitroalkanes and their derivatives have been used in API (Active Pharmaceutical Ingredient) salt formation . This process is crucial in drug development as it can affect the solubility, stability, and bioavailability of the drug .

Reaction Solvents

These compounds have been used as reaction solvents . Solvents play a critical role in chemical reactions, affecting the reaction rate, yield, and selectivity .

Synthesis of Highly Substituted Alkanes and Alkenes

Nitroalkanes can be used as effective precursors to the creation of highly substituted alkanes and alkenes . This is important in the synthesis of complex organic compounds .

Synthesis of Complex Heterocyclic Structures

Nitroalkane chemistry provides the reactivity to efficiently create complex heterocyclic structures . Heterocyclic compounds are widely used in pharmaceuticals and agrochemicals .

Chromoselective Conversion of Thioacetates

A combination of the negatively charged polyanion, highly positive potential of the valence band, presence of intraband states, ability to sensitize singlet oxygen, and multi-electron transfer is shown to enable this chromoselective conversion of thioacetates .

Synthesis of Vinyl Sulfonamides

2-Chloroethanesulfonyl chloride, a similar compound to 2-Nitroethane-1-sulfonyl chloride, has been used in the synthesis of vinyl sulfonamides with a furan, carbocyclic, semi cyclic or acyclic 1,3-diene moiety .

Synthesis of 1,5,2-Dithiazepine 1,1-Dioxides

2-Chloroethanesulfonyl chloride was used in one-pot sulfonylation/intramolecular thia-Michael protocol for the synthesis of 1,5,2-dithiazepine 1,1-dioxides . This shows the potential of 2-Nitroethane-1-sulfonyl chloride in similar reactions.

作用機序

Target of Action

Sulfonyl chlorides, in general, are known to react with amines, alcohols, and other nucleophiles .

Mode of Action

2-Nitroethane-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo electrophilic aromatic substitution . The nitro group (-NO2) on the ethane chain is electron-withdrawing, which can potentially enhance the electrophilicity of the sulfonyl chloride group.

Biochemical Pathways

Nitroalkanes like nitromethane and nitroethane are known to be metabolized by nitronate monooxygenases, which could potentially also metabolize 2-nitroethane-1-sulfonyl chloride .

Safety and Hazards

将来の方向性

Given the significance of nitrogen-rich compounds in contemporary science, significant efforts have been conducted over the past few decades investigating effective techniques for synthesis of N-heterocycles . The development of new synthetic methods and their application in the preparation of medicinally relevant scaffolds are areas of ongoing research .

特性

IUPAC Name |

2-nitroethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClNO4S/c3-9(7,8)2-1-4(5)6/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKOETYNDSDXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitroethane-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-[(propan-2-yl)amino]acetamide](/img/structure/B3317787.png)

![Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride](/img/structure/B3317824.png)

![3-[(4R)-5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl]propanoic acid](/img/structure/B3317865.png)